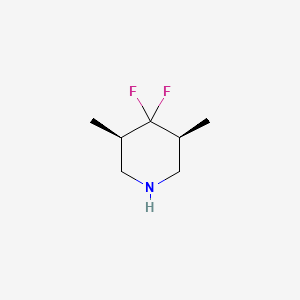

(3S,5R)-4,4-difluoro-3,5-dimethylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,5R)-4,4-difluoro-3,5-dimethylpiperidine (DFDMP) is a chiral piperidine compound with an asymmetric carbon atom that has two different substituents. It is a versatile compound with a wide range of applications in the fields of organic synthesis and drug discovery. DFDMP has been used as a starting material for the synthesis of various compounds, including pharmaceuticals, natural products, and agrochemicals. DFDMP is also used as a chiral auxiliary in asymmetric synthesis, and as a ligand for transition metal catalysts. In addition, DFDMP has been used in the synthesis of a variety of other compounds, such as polymers, catalysts, and chiral auxiliaries.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines, including cis-3,5-Dimethyl-4,4-difluoropiperidine , serve as essential building blocks in drug development. Their six-membered ring structure with one nitrogen atom and five carbon atoms makes them versatile for constructing biologically active molecules. Researchers have explored the synthesis of substituted piperidines using various methods, including cyclization, cycloaddition, and multicomponent reactions . In medicinal chemistry, this compound could be a valuable scaffold for designing novel drugs targeting specific receptors or enzymes.

Spiropiperidines: Potential Bioactive Agents

Spiropiperidines, a class of piperidine derivatives, exhibit interesting biological properties. Researchers have synthesized spirocyclic compounds containing the piperidine moiety and evaluated their pharmacological activities. These compounds often display diverse interactions with receptors, making them promising candidates for drug discovery .

Condensed Piperidines: Bridging Rings

Condensed piperidines, formed by linking the piperidine ring with other heterocycles, offer unique structural features. These compounds can act as bridging units, connecting different functional groups. Researchers have explored their use in natural product synthesis and as intermediates for complex molecules .

Piperidinones: Versatile Intermediates

Piperidinones, which contain a ketone group within the piperidine ring, are versatile intermediates. They participate in various transformations, such as hydrogenation and annulation reactions. These transformations allow access to diverse piperidine-based structures, which can be further modified for specific applications .

Biological Evaluation and Pharmacological Activity

Scientists have investigated the biological activity of synthetic and natural piperidines. The piperidine scaffold appears in more than twenty classes of pharmaceuticals and alkaloids. Researchers have explored the potential of piperidine-containing compounds as antiviral agents, enzyme inhibitors, and anticancer drugs. The evaluation of their pharmacological properties continues to be an active area of research .

Multicomponent Reactions for Rapid Synthesis

Efficient methods for synthesizing piperidines are crucial. Multicomponent reactions (MCRs) provide a powerful approach to rapidly assemble complex molecules. Researchers have explored MCRs involving piperidine precursors, enabling the streamlined synthesis of diverse piperidine derivatives .

properties

IUPAC Name |

(3R,5S)-4,4-difluoro-3,5-dimethylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N/c1-5-3-10-4-6(2)7(5,8)9/h5-6,10H,3-4H2,1-2H3/t5-,6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRQFDWQZXHTCE-OLQVQODUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(C1(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@@H](C1(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-3,5-Dimethyl-4,4-difluoropiperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxybenzyl N-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbamate](/img/structure/B2548186.png)

![2-[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2548189.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(2-methyl-1-phenylbenzimidazol-5-yl)benzamide](/img/structure/B2548199.png)

![6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2548203.png)

![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)imidazolidin-2-one](/img/structure/B2548204.png)